

structure of 5-Chloro-2-hydroxynicotinonitrile

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxynicotinonitrile

CAS No.: 1048913-62-7

Cat. No.: B1601947

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An In-depth Technical Guide to **5-Chloro-2-hydroxynicotinonitrile**: Structure, Synthesis, and Application

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of **5-Chloro-2-hydroxynicotinonitrile**, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a substituted nicotinonitrile, it belongs to a class of compounds renowned for their versatile reactivity and profound biological activities. The 2-pyridone scaffold, in particular, is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.^{[1][2][3]} This document details the fundamental molecular structure, including its critical tautomeric nature, provides a predictive spectroscopic profile for its characterization, outlines a robust laboratory-scale synthesis protocol, and explores its chemical reactivity. Furthermore, it contextualizes the compound's potential within modern drug discovery programs, offering insights for researchers, medicinal chemists, and professionals in process development.

Molecular Structure and Physicochemical Properties

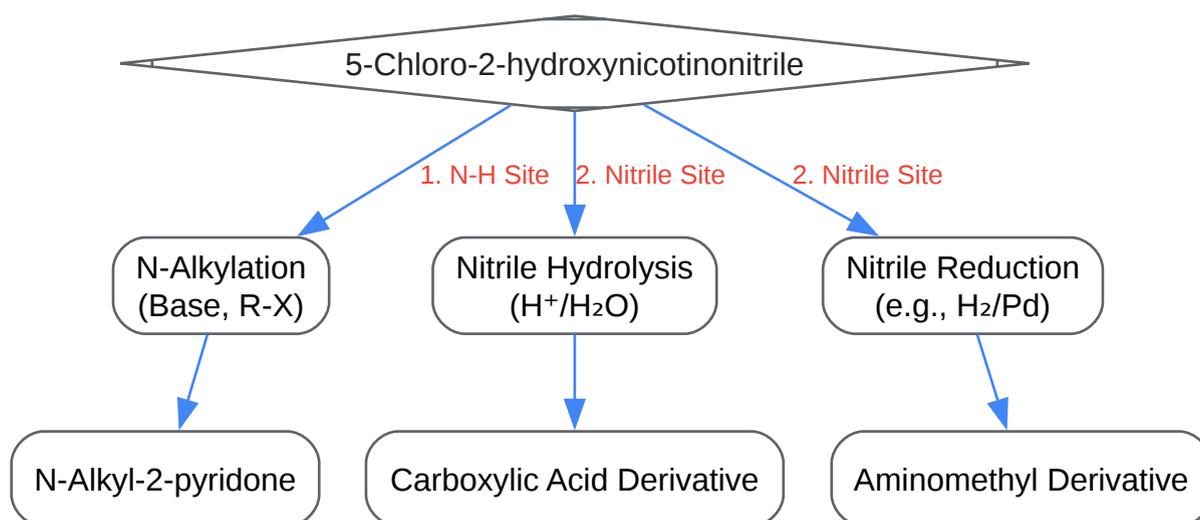
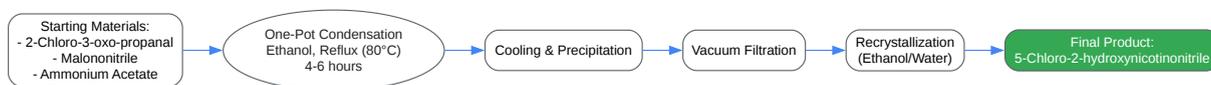
Chemical Identity

5-Chloro-2-hydroxynicotinonitrile is a pyridine derivative featuring both a chlorine atom and a nitrile group, which impart distinct electronic properties and reactive sites. Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile	[4]
Synonyms	5-Chloro-2-hydroxynicotinonitrile	[5]
CAS Number	1048913-62-7	[5]
Molecular Formula	C ₆ H ₃ ClN ₂ O	[5]
Molecular Weight	154.56 g/mol	[5]
Canonical SMILES	<chem>C1=C(C(=O)NC=C1Cl)C#N</chem>	[4]
InChI Key	InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)	[4]

Tautomerism: The Hydroxypyridine-Pyridone Equilibrium

A critical structural feature of this molecule is its existence as a pair of tautomers: the aromatic 2-hydroxy-pyridine form and the non-aromatic 2-pyridone form. For 2-substituted hydroxypyridines, the equilibrium overwhelmingly favors the 2-pyridone tautomer. This preference is driven by the stability of the cyclic amide (lactam) functionality in the pyridone form, which outweighs the energy gained from aromaticity in the hydroxypyridine form. This structural aspect is fundamental to its reactivity and biological interactions, as the pyridone offers both a hydrogen bond donor (N-H) and acceptor (C=O), mimicking a peptide bond.



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Sources

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Address: 3281 E Guasti Rd

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Email: info@benchchem.com